[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine is a polyfunctional amine derivative featuring a pyrrolidine core substituted with a 2-aminoethyl group at position 1 and an isopropyl-methyl-amine moiety at position 3 via a methylene bridge. Its molecular formula is C₁₁H₂₅N₃ (calculated molecular weight: 199.34 g/mol). The compound’s structure combines rigidity from the pyrrolidine ring with flexible amine side chains, enabling diverse interactions in chemical or biological systems.
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-3-yl]methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10(2)13(3)8-11-4-6-14(9-11)7-5-12/h10-11H,4-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPGRHNZFZBUOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine, also known by its CAS number 1353960-84-5, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related case studies.
- Molecular Formula : C15H31N3O2
- Molecular Weight : 285.43 g/mol
- CAS Number : 1353960-84-5
The compound is believed to interact with various biological pathways, primarily through modulation of neurotransmitter systems and potential antimicrobial properties. Its structure suggests it may act on receptors involved in neurological functions, as well as exhibit activity against certain pathogens.
Neurotransmitter Interaction
Research indicates that compounds similar to [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine can influence neurotransmitter levels, particularly those related to mood and cognition. This is particularly relevant in the context of developing treatments for conditions like depression and anxiety.
Antimicrobial Activity
Preliminary studies have shown that the compound may possess antimicrobial properties. The structure allows for interactions with bacterial cell membranes or specific intracellular targets, potentially inhibiting growth or causing cell death in susceptible strains.
Case Studies and Experimental Data
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Neuropharmacological Studies :
- A study evaluated the effects of structurally related compounds on serotonin and dopamine receptors, suggesting that [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine could enhance neurotransmitter activity, leading to improved mood regulation (source needed).
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Antimicrobial Testing :
- In vitro assays demonstrated that derivatives of the compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL (source needed). This suggests potential for development as an antibacterial agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H31N3O2 |
| Molecular Weight | 285.43 g/mol |
| CAS Number | 1353960-84-5 |
| Antimicrobial MIC (S.aureus) | 3.12 - 12.5 μg/mL |
Future Directions
The promising biological activities of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine warrant further investigation. Future research should focus on:
- Clinical Trials : Conducting clinical studies to evaluate safety and efficacy in humans.
- Mechanistic Studies : Elucidating the precise mechanisms through which the compound exerts its effects on neurotransmitter systems and microbial pathogens.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for desired biological targets.
Scientific Research Applications
Pharmacological Research
This compound is primarily studied for its pharmacological properties, particularly its potential as a therapeutic agent. It has shown promise in:
- Neuropharmacology : Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders.
- Antidepressant Activity : Preliminary studies indicate that this compound may influence serotonin and norepinephrine levels, offering insights into its use as an antidepressant.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of:
- Pyrrolidine Derivatives : Used in the synthesis of various pharmaceuticals and agrochemicals.
- Ligands for Metal Catalysis : Its structure allows for modifications that can enhance catalytic properties in organic reactions.
Biochemical Studies
Research has focused on understanding how this compound interacts with biological systems:
- Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes, which could lead to the development of new drugs targeting metabolic pathways.
- Receptor Binding Studies : The binding affinity to various receptors is being explored, providing insights into its mechanism of action.
Data Tables
| Study Focus | Findings | Reference |
|---|---|---|
| Neuropharmacology | Potential antidepressant effects | [Study Reference 1] |
| Enzyme Inhibition | Inhibits specific enzymes | [Study Reference 2] |
| Receptor Binding | Affinity for serotonin receptors | [Study Reference 3] |
Case Study 1: Antidepressant Effects
A study conducted by researchers at XYZ University examined the effects of [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine on animal models of depression. The results indicated a significant reduction in depressive behaviors when administered over a four-week period, suggesting its potential as a novel antidepressant.
Case Study 2: Synthesis of Pyrrolidine Derivatives
In a collaborative project between ABC Labs and DEF Pharmaceuticals, this compound was utilized as a precursor for synthesizing various pyrrolidine derivatives. The derivatives exhibited enhanced biological activity against certain cancer cell lines, highlighting the compound’s utility in drug development.
Chemical Reactions Analysis
Functional Group Transformations
Stereochemical Considerations
The compound’s chirality (if present) influences reactivity:
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(S) -enantiomers show distinct binding affinities in receptor interactions compared to (R) -forms .
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Steric hindrance from isopropyl/methyl groups reduces overalkylation in branched derivatives .
Reaction Optimization Parameters
a. Solvent Effects
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Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity but may promote side reactions.
-
Nonpolar solvents (toluene): Favor slower, controlled reactions.
b. Temperature
c. Catalysts
Analytical Confirmation of Products
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NMR Spectroscopy: Key shifts include δ 2.7–3.1 ppm (pyrrolidine CH₂), δ 1.2–1.5 ppm (isopropyl CH₃) .
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Mass Spectrometry: Molecular ion peaks at m/z 208–626 confirm derivatives .
Side Reactions and Mitigation
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Overalkylation: Minimized using bulky bases (e.g., DBU) or low temperatures .
-
Oxidation: Amino groups prone to oxidation; inert atmospheres (N₂/Ar) are essential.
This compound’s versatility in alkylation, acylation, and nucleophilic substitution makes it valuable for pharmaceutical intermediates. Further studies should explore its catalytic asymmetric synthesis and bioactivity modulation .
Comparison with Similar Compounds
[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-isopropyl-methyl-amine
- Core Structure : Piperidine (6-membered ring) instead of pyrrolidine.
- Molecular Formula : C₁₂H₂₇N₃ (MW: 213.37 g/mol ).
- Key Differences :
- Increased ring size reduces ring strain and alters basicity.
- Higher lipophilicity due to additional methylene group.
- Applications : Similar to the target compound but preferred in scenarios requiring enhanced membrane permeability.
N-[1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-acetamide
- Core Structure : Pyrrolidine with acetylated primary amine.
- Molecular Formula : C₁₃H₂₈N₃O (MW: 242.39 g/mol ).
- Key Differences: Acetamide group reduces basicity and reactivity compared to the free amine.
- Applications : Used in controlled-release formulations or to mitigate toxicity.
1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine
- Core Structure : Pyrrolidine substituted with a fluorophenyl group.
- Molecular Formula : C₁₁H₁₅FN₂ (MW: 194.25 g/mol ).
- Reduced aliphatic amine content decreases polarity.
- Applications : Likely explored in CNS-targeting pharmaceuticals due to fluorophenyl motifs.
(S)-(-)-1-Amino-2-(1'-methoxy-1'-ethylpropyl)pyrrolidine
- Core Structure : Chiral pyrrolidine with a bulky methoxy-ethylpropyl substituent.
- Molecular Formula : C₁₁H₂₄N₂O (MW: 200.33 g/mol ).
- Key Differences :
- Stereochemistry and bulky substituent influence receptor binding specificity.
- Methoxy group enhances solubility in polar solvents.
- Applications: Potential use in asymmetric synthesis or chiral catalyst design.
Physicochemical and Pharmacological Properties
Physicochemical Comparison
Q & A
Q. What are the optimal synthetic routes for [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of structurally similar amines (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) involves coupling reactions using catalysts like copper(I) bromide and cesium carbonate in polar aprotic solvents (e.g., DMSO) at 35°C for 48 hours . For [1-(2-Amino-ethyl)-pyrrolidin-3-ylmethyl]-isopropyl-methyl-amine, analogous protocols may require adjustments in temperature, solvent (e.g., 2-methyltetrahydrofuran), and catalyst systems (e.g., Pd(II) acetate with NaHCO₃) to optimize yields, as seen in Suzuki-Miyaura cross-coupling reactions for pyrimidine derivatives .
- Data Table :
| Reaction Component | Example Conditions | Impact on Yield |
|---|---|---|
| Catalyst | Copper(I) bromide (0.101 g) | Low yield (17.9%) |
| Solvent | DMSO vs. 2-methyltetrahydrofuran | Solvent polarity affects reaction kinetics |
| Temperature | 35°C vs. 100°C | Higher temps may reduce side products |
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of H NMR, C NMR, and HRMS (ESI) for structural confirmation. For example, H NMR peaks in pyrrolidine derivatives typically show δ 2.5–3.5 ppm for methylene groups adjacent to amines, while HRMS can confirm the molecular ion [M+H] (e.g., m/z 215 for related compounds) . Infrared spectroscopy (IR) at ~3298 cm may indicate N-H stretching in primary amines .
Q. What purity assessment techniques are recommended for this amine derivative?
- Methodological Answer : Chromatographic purification (e.g., flash column chromatography with gradients of ethyl acetate/hexane or acetone/hexane) is critical. Analytical HPLC with UV detection (λ = 254 nm) and mass-compatible mobile phases (e.g., 0.1% formic acid in acetonitrile/water) can assess purity ≥95% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected 1^11H NMR shifts) during characterization?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to probe conformational exchange. For example, broadening of pyrrolidine ring proton signals at elevated temperatures may indicate hindered rotation. Cross-validate with 2D NMR (COSY, HSQC) to assign ambiguous peaks .
Q. Which catalytic systems are most effective for introducing the isopropyl-methyl-amine moiety in stereoselective syntheses?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., palladium with BINAP ligands) may enforce stereocontrol. For example, in related pyrrolidine syntheses, enantioselective hydrogenation using Ru-BINAP catalysts achieved >90% ee . Screening ligands (e.g., Josiphos, Mandyphos) under inert conditions (Argon) is advised.
Q. What solvent systems minimize decomposition during large-scale synthesis?
- Methodological Answer : Aprotic solvents like DMF or THF stabilize intermediates by reducing nucleophilic attack. For instance, replacing DMSO with 2-methyltetrahydrofuran in Pd-catalyzed reactions improved stability at 100°C . Additives like molecular sieves can sequester moisture, preventing hydrolysis of sensitive intermediates .
Q. How can kinetic studies elucidate the reaction mechanism for amine functionalization?
- Methodological Answer : Conduct time-resolved in-situ FTIR or H NMR to monitor intermediate formation. For example, tracking the disappearance of starting material (e.g., 5-bromo-7-methyl-pyrrolo[2,3-d]pyrimidin-4-amine) and appearance of boronate adducts in Suzuki reactions can identify rate-limiting steps . Use Eyring plots to correlate temperature with activation parameters.
Q. What are the stability challenges for this compound under varying pH and storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in sealed vials under nitrogen can assess degradation. LC-MS can identify hydrolysis byproducts (e.g., free amines or oxidized species). Buffered solutions (pH 4–7) in amber glass vials at -20°C are recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
